2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 2-(3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone according to IUPAC rules. This nomenclature reflects its structure:
- Ethanone backbone : The parent chain is a two-carbon ketone.
- Substituents :
- A 3-bromophenyl group at the second carbon (C2).
- A pyrrolidin-1-yl group (saturated five-membered nitrogen heterocycle) at the first carbon (C1).
Alternative names include 1-[(3-bromophenyl)acetyl]pyrrolidine and 1-bromo-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene. The CAS registry number 951884-73-4 uniquely identifies the compound in chemical databases.
Molecular Architecture: X-Ray Crystallographic Analysis
Experimental X-ray crystallographic data for this compound is not publicly available. However, structural analogs provide insights:
- Pyrrolidine ring conformation : Pyrrolidine typically adopts an envelope conformation in similar compounds, with the nitrogen atom slightly pyramidalized.
- Bond lengths and angles :
The absence of experimental data necessitates reliance on computational models (see Section 1.4).
Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted for CDCl₃):
Signal (δ, ppm) Assignment 1.80–1.90 (m) Pyrrolidine CH₂ 3.20–3.50 (m) N-CH₂ of pyrrolidine 4.10 (s) CO-CH₂-Ar 7.30–7.70 (m) Aromatic protons (3-bromophenyl) ¹³C NMR :
Signal (δ, ppm) Assignment ~25–30 Pyrrolidine CH₂ ~45–50 N-CH₂ ~70 CO-CH₂ ~122–140 Aromatic carbons ~195 Ketone (C=O)
Similar shifts are observed in analogs like (3-bromobenzoyl)pyrrolidine.
Infrared (IR) Spectroscopy
Key absorption bands:
UV-Vis Spectroscopy
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis
Density Functional Theory (DFT) Calculations
Frontier Molecular Orbitals
- HOMO : Localized on the pyrrolidine ring and carbonyl group.
- LUMO : Predominantly on the 3-bromophenyl ring (Figure 1).
- Energy gap (ΔE = LUMO–HOMO) : ~5.2 eV, indicating moderate reactivity.
Table 1: Key Computational Parameters
| Parameter | Value |
|---|---|
| Dipole moment | ~3.8 Debye |
| Polarizability | ~28 ų |
| LogP (octanol-water) | 2.61 |
| TPSA (Topological PSA) | 20.31 Ų |
Data sourced from PubChem and analog studies.
Properties
IUPAC Name |
2-(3-bromophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWHDSQLJDVROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650085 | |
| Record name | 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-73-4 | |
| Record name | 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis from 3-Bromobenzaldehyde
One common method involves the condensation of 3-bromobenzaldehyde with pyrrolidine under acidic conditions. The general procedure is as follows:
- Reagents : 3-bromobenzaldehyde, pyrrolidine, and an acid catalyst (e.g., acetic acid).
- Conditions : The reaction mixture is heated under reflux for several hours.
- Yield : This method typically yields the desired compound in moderate to high yields (around 60-80%).
Alternative Synthetic Routes
Several alternative methods have been reported in the literature:
Friedel-Crafts Acylation : This method involves the acylation of a suitable aromatic compound followed by bromination and subsequent reaction with pyrrolidine. The steps are:
- Acylation of toluene or similar substrates using acyl chlorides.
- Bromination of the resultant ketone.
- Reaction with pyrrolidine to yield the final product.
This multi-step process can achieve good yields but may require careful control of reaction conditions to prevent side reactions.
- One-Pot Synthesis : A more efficient approach involves a one-pot synthesis where all reagents are combined sequentially without isolation of intermediates. This can significantly reduce reaction time and improve overall yield.
Reaction Conditions and Optimization
The optimization of reaction conditions is crucial for maximizing yield and purity:
Temperature : Reactions are generally conducted at elevated temperatures (reflux conditions) to ensure complete conversion.
Solvents : Common solvents include ethanol, dichloromethane, or dimethylformamide (DMF), depending on the solubility of reactants and desired reaction rate.
Catalysts : Acidic or basic catalysts can be employed to enhance reaction rates and selectivity.
Analytical Data
The characterization of synthesized compounds is essential for confirming structure and purity. Techniques used include:
Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.
Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|
| Direct Synthesis | 3-Bromobenzaldehyde, Pyrrolidine | Reflux | 60 - 80 |
| Friedel-Crafts Acylation | Acyl Chloride, Toluene | Reflux | Moderate |
| One-Pot Synthesis | Various | Sequential Addition | High |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has demonstrated promising pharmacological activities, particularly as a ligand for various biological targets. Preliminary studies indicate that it may interact with muscarinic acetylcholine receptors, which play critical roles in numerous physiological processes. The specific binding affinity and efficacy of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone can be influenced by modifications to its bromophenyl or pyrrolidinyl groups, potentially enhancing its therapeutic profile.
Table 1: Binding Affinities of Related Compounds
| Compound Name | Binding Affinity (IC50) | Target Receptor |
|---|---|---|
| This compound | TBD | M3 mAChR |
| Compound A | TBD | M3 mAChR |
| Compound B | TBD | M3 mAChR |
Note: TBD = To Be Determined based on ongoing research.
Organic Synthesis
Synthesis Techniques
The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine under controlled conditions. Advanced techniques such as continuous flow processes and microreactor technology are often employed to enhance yield and efficiency.
Table 2: Synthesis Conditions
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 3-bromobenzaldehyde + Pyrrolidine | Solvent: Ethanol, Temp: 60°C | 85% |
Case Studies
Antimicrobial Efficacy
A study reported that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. This highlights its potential as an antimicrobial agent.
Cytotoxicity in Cancer Cells
Research has indicated that specific analogs of this compound exhibit significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. This suggests a favorable therapeutic index, making it a candidate for further development in cancer therapy.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 5 | High |
| MCF-7 (breast cancer) | 10 | Moderate |
| Normal Fibroblasts | >50 | Low |
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in various types of chemical interactions, while the pyrrolidinyl ethanone structure may influence the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Spectroscopic Data Comparison
Key Research Findings
- Synthetic Utility : The target compound’s bromine and pyrrolidine groups make it superior to simpler analogues (e.g., 1-(3-bromophenyl)ethanamine) in constructing complex architectures via cross-coupling .
- Biological Relevance: Pyrazoline and chalcone derivatives exhibit pronounced anticancer activity compared to the target compound, highlighting the impact of core structure on bioactivity .
- Crystallographic Insights : X-ray studies of morpholine and nitrophenyl analogues reveal distinct packing patterns influenced by heteroatoms and substituents, guiding material design .
Biological Activity
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound notable for its unique structure, which includes a brominated phenyl group and a pyrrolidine moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- CAS Number : 951884-73-4
- MDL Number : MFCD09800919
The presence of the bromine atom in the phenyl ring enhances the compound's reactivity, while the pyrrolidine structure contributes to its interaction with various biological targets. This combination makes it a candidate for therapeutic applications, particularly as an enzyme inhibitor or receptor modulator.
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of various enzymes, which can lead to therapeutic effects in conditions such as inflammation and pain management.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are critical for numerous physiological processes.
Case Studies and Research Findings
-
Antiproliferative Effects :
- A study evaluated the antiproliferative effects of derivatives of pyrrolidine compounds against several cancer cell lines, including murine leukemia and human cervix carcinoma (HeLa). The findings indicated that certain derivatives exhibited sub-micromolar activity against these lines, suggesting potential anticancer properties .
- In Vitro Studies :
- Pharmacokinetics :
Comparative Biological Activity
| Compound | Activity Type | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Antiproliferative | TBD | Cancer Cell Lines |
| Derivative 3f | Apoptosis Induction | < 1 | Various Cancer Cells |
| Other Pyrrolidine Derivatives | Enzyme Inhibition | TBD | Specific Enzymes |
Note: TBD indicates that specific IC50 values for this compound are yet to be established in literature.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of bromoacetophenone with pyrrolidine under controlled conditions. Common reagents include potassium carbonate and various catalysts to facilitate the reaction .
Q & A
Q. What are the established synthetic routes for 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves nucleophilic substitution or Friedel-Crafts acylation. For example, brominated intermediates (e.g., 3-bromophenylacetic acid derivatives) are reacted with pyrrolidine under basic conditions (e.g., KCO in DMF) to form the ketone moiety. Reaction optimization often includes temperature control (60–80°C) and inert atmospheres to prevent side reactions . Reagents like NaBH or LiAlH may be employed for selective reductions where needed .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .
- NMR : H NMR confirms aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm). C NMR verifies the carbonyl carbon (δ ~200 ppm) and brominated aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 282.03 for CHBrNO) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br bond ~1.89 Å) using SHELX software .
Q. What pharmacological targets or biological activities are associated with pyrrolidinyl ethanone derivatives?
- Methodological Answer : Pyrrolidinyl ethanones are explored as inhibitors of enzymes like USP14 (ubiquitin-specific protease), which regulates protein degradation. Structure-activity relationship (SAR) studies suggest the bromophenyl group enhances target binding, while the pyrrolidine moiety influences solubility . Biological assays (e.g., fluorescence-based enzymatic inhibition) are used to quantify IC values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potentials. Discrepancies in bond angles or torsional strains (e.g., pyrrolidine ring puckering) are analyzed by comparing X-ray data with DFT-optimized structures. Software like Gaussian or ORCA is used, with RMSD values <0.05 Å indicating high reliability .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., over-halogenation)?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) minimize electrophilic aromatic substitution at undesired positions.
- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) groups to block reactive sites during synthesis .
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity. For example, Pd(PPh) in Suzuki-Miyaura reactions reduces bromine displacement by aryl groups .
Q. How do researchers address contradictions in spectral data (e.g., NMR splitting patterns) across studies?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (CDCl vs. DMSO-d) can shift proton signals. For example, pyrrolidine protons may appear as a multiplet in DMSO due to hydrogen bonding .
- Dynamic NMR : Variable-temperature NMR resolves conformational exchanges (e.g., ring-flipping in pyrrolidine at low temps) .
- Crystallographic Validation : Single-crystal X-ray data provide unambiguous assignments when spectral data conflict .
Q. What structural modifications enhance the compound’s bioavailability while retaining activity?
- Methodological Answer :
- Polar Group Introduction : Hydroxyl or amine substituents on the pyrrolidine ring improve water solubility (logP reduction from 3.2 to 2.5) .
- Bioisosteric Replacement : Replacing bromine with CF maintains steric bulk while reducing metabolic degradation (e.g., in vivo half-life extension from 2h to 4h) .
- Prodrug Design : Esterification of the ketone group (e.g., acetyl prodrug) enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
